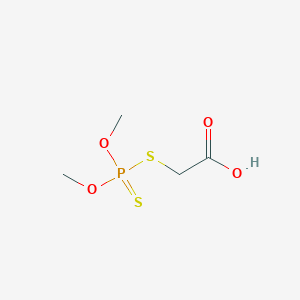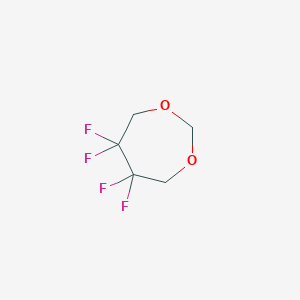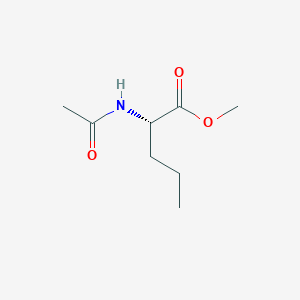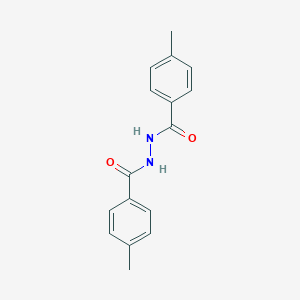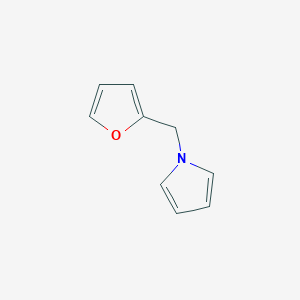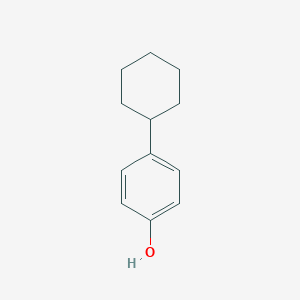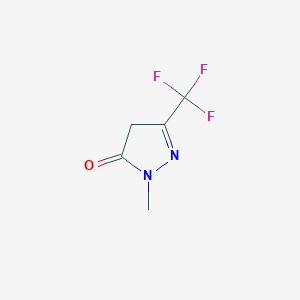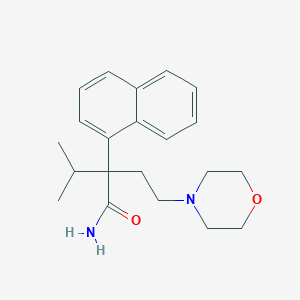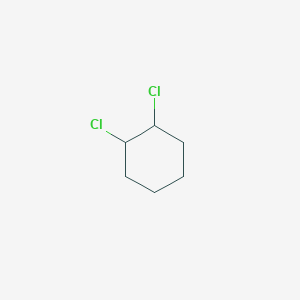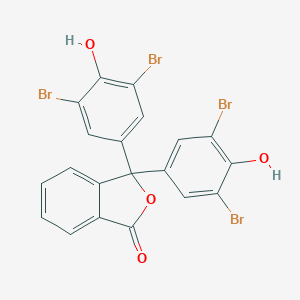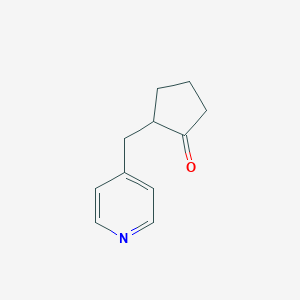
2-(4-Pyridylmethyl)cyclopentanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Pyridylmethyl)cyclopentanone, also known as PMC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PMC is a cyclic ketone that contains a pyridine ring, which makes it an important building block for the synthesis of various organic compounds. The purpose of
作用機序
The mechanism of action of 2-(4-Pyridylmethyl)cyclopentanone is not well understood, but it is believed to involve the formation of a covalent bond with the target molecule. 2-(4-Pyridylmethyl)cyclopentanone contains a carbonyl group, which can react with nucleophilic groups on the target molecule, such as amino or hydroxyl groups. This covalent bond formation can result in the inhibition or activation of the target molecule, depending on the nature of the target molecule and the position of the covalent bond.
生化学的および生理学的効果
The biochemical and physiological effects of 2-(4-Pyridylmethyl)cyclopentanone are largely dependent on the target molecule and the position of the covalent bond. 2-(4-Pyridylmethyl)cyclopentanone has been shown to inhibit various enzymes, such as kinases and proteases, which are involved in various physiological processes, such as cell signaling and protein degradation. 2-(4-Pyridylmethyl)cyclopentanone has also been shown to activate certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
実験室実験の利点と制限
One of the main advantages of 2-(4-Pyridylmethyl)cyclopentanone is its versatility as a building block for the synthesis of various organic compounds. 2-(4-Pyridylmethyl)cyclopentanone can be easily synthesized and modified to suit the needs of a particular experiment. However, one of the limitations of 2-(4-Pyridylmethyl)cyclopentanone is its reactivity towards nucleophilic groups, which can make it difficult to use in certain experiments. Additionally, 2-(4-Pyridylmethyl)cyclopentanone is not readily available commercially, which can make it difficult to obtain for certain experiments.
将来の方向性
There are several future directions for the research on 2-(4-Pyridylmethyl)cyclopentanone. One direction is the development of new synthesis methods for 2-(4-Pyridylmethyl)cyclopentanone that can improve the yield and purity of the compound. Another direction is the synthesis and evaluation of new 2-(4-Pyridylmethyl)cyclopentanone derivatives that have improved properties, such as increased selectivity and potency towards a particular target molecule. Additionally, the mechanism of action of 2-(4-Pyridylmethyl)cyclopentanone needs to be further elucidated to facilitate the development of new 2-(4-Pyridylmethyl)cyclopentanone-based compounds with specific biological activities.
合成法
The synthesis of 2-(4-Pyridylmethyl)cyclopentanone involves the reaction of 4-pyridylmethanol with cyclopentanone in the presence of a catalyst, such as p-toluenesulfonic acid. The reaction proceeds through an acid-catalyzed dehydration process, which results in the formation of 2-(4-Pyridylmethyl)cyclopentanone. The yield of 2-(4-Pyridylmethyl)cyclopentanone can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
科学的研究の応用
2-(4-Pyridylmethyl)cyclopentanone has been extensively used in scientific research as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials. 2-(4-Pyridylmethyl)cyclopentanone is particularly useful in the synthesis of compounds that contain a pyridine ring, which is a common structural motif in many bioactive molecules. For example, 2-(4-Pyridylmethyl)cyclopentanone has been used in the synthesis of pyridine-based kinase inhibitors, which have potential applications in cancer therapy.
特性
CAS番号 |
13640-53-4 |
|---|---|
製品名 |
2-(4-Pyridylmethyl)cyclopentanone |
分子式 |
C11H13NO |
分子量 |
175.23 g/mol |
IUPAC名 |
2-(pyridin-4-ylmethyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H13NO/c13-11-3-1-2-10(11)8-9-4-6-12-7-5-9/h4-7,10H,1-3,8H2 |
InChIキー |
KCCWUQWTDYABRH-UHFFFAOYSA-N |
SMILES |
C1CC(C(=O)C1)CC2=CC=NC=C2 |
正規SMILES |
C1CC(C(=O)C1)CC2=CC=NC=C2 |
同義語 |
2-(4-Pyridylmethyl)cyclopentanone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



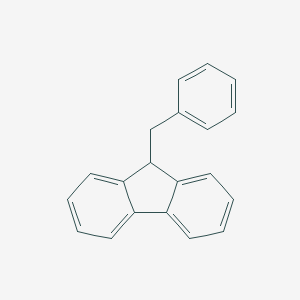
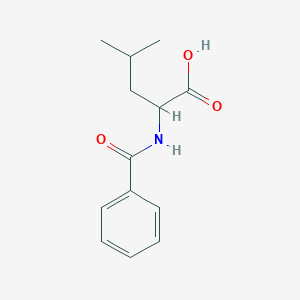
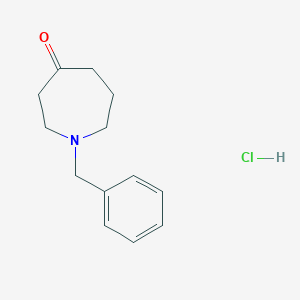
![5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B75752.png)
